

AMG-548 Hydrochloride: A Technical Guide for Neuroinflammation Research

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Compound of Interest

Compound Name: AMG-548 (hydrochloride)

Cat. No.: B15073895

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Introduction

Neuroinflammation is a critical underlying component of a wide range of neurodegenerative and neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, particularly microglia, and the subsequent production of pro-inflammatory cytokines are hallmarks of this process. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a key regulator of inflammatory responses in the central nervous system (CNS).^{[1][2][3]} AMG-548 hydrochloride, a potent and selective inhibitor of p38 α MAPK, presents a valuable pharmacological tool for investigating the role of this pathway in neuroinflammatory processes.^{[4][5][6]} This technical guide provides an in-depth overview of AMG-548 hydrochloride, its mechanism of action, and its application in neuroinflammation research, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

AMG-548 is a potent and selective inhibitor of the p38 α MAPK isoform.^[6] p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.^[6] In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (A β) can activate upstream kinases that, in turn, phosphorylate and activate p38 α MAPK in microglia.^{[1][7]} Activated p38 α MAPK then phosphorylates downstream targets, including transcription factors and other kinases, leading to the increased expression and

release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1beta (IL-1 β).^[6] By binding to the ATP-binding pocket of p38 α , AMG-548 prevents its phosphorylation and activation, thereby blocking the downstream signaling cascade and suppressing the production of these inflammatory mediators.^[2]

Quantitative Data

The following tables summarize the key quantitative data for AMG-548, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of AMG-548

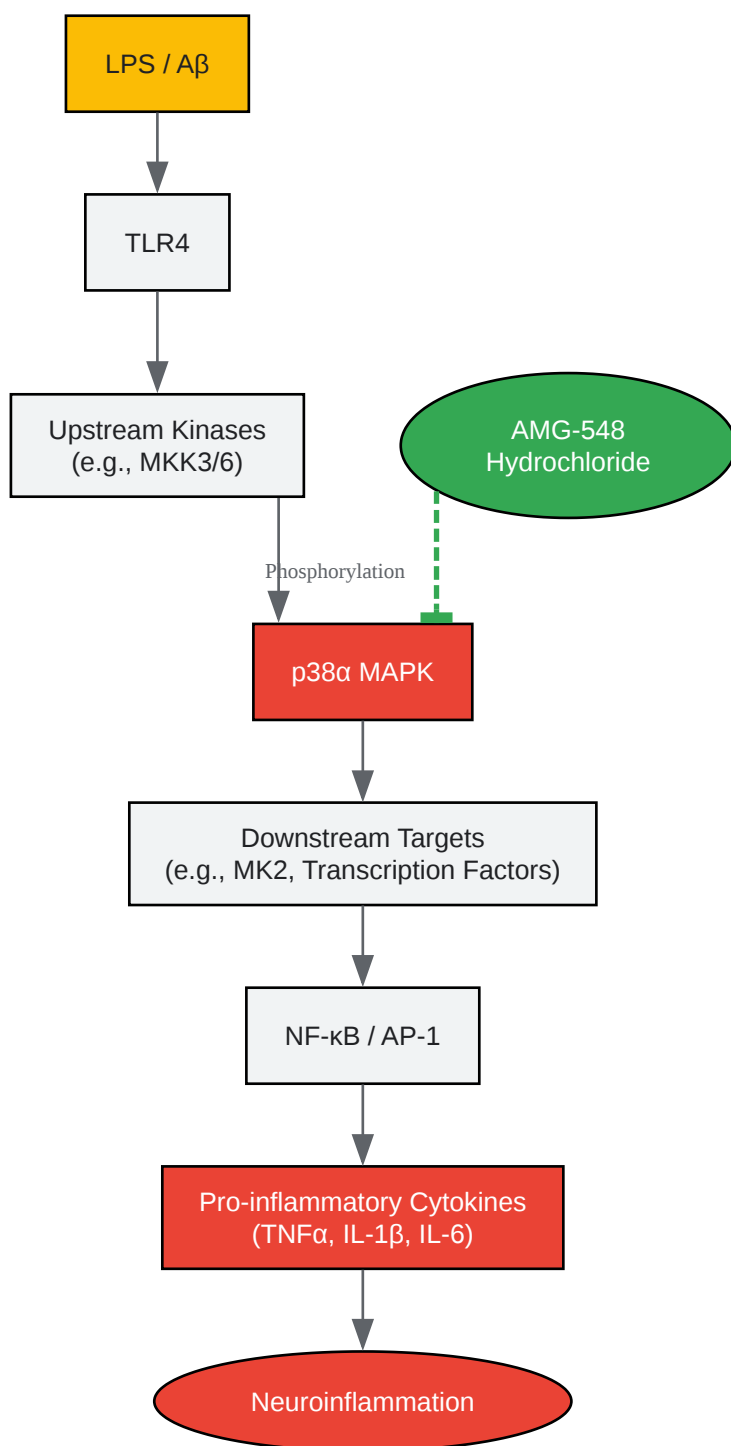
Target	Parameter	Value (nM)	Reference
p38 α MAPK	K _i	0.5	^[6]
p38 β MAPK	K _i	3.6	^[6]
p38 γ MAPK	K _i	2600	^[6]
p38 δ MAPK	K _i	4100	^[6]
JNK2	K _i	39	^[8]
JNK3	K _i	61	^[8]
LPS-stimulated TNF α (human whole blood)	IC ₅₀	3	^[6] ^[8]
LPS-stimulated IL-1 β (human whole blood)	IC ₅₀	7	^[8]
TNF α -induced IL-8 (human whole blood)	IC ₅₀	0.7	^[8]
IL-1 β -induced IL-6 (human whole blood)	IC ₅₀	1.3	^[8]

Table 2: Physicochemical and Pharmacokinetic Properties of AMG-548 Hydrochloride

Property	Value	Reference
Chemical Formula	C ₂₉ H ₂₈ ClN ₅ O	[4]
Molecular Weight	498.02 g/mol	[4]
Oral Bioavailability (Rat)	62%	[8]
Oral Bioavailability (Dog)	47%	[8]
Half-life (t _{1/2}) (Rat)	4.6 hours	[8]
Half-life (t _{1/2}) (Dog)	7.3 hours	[8]

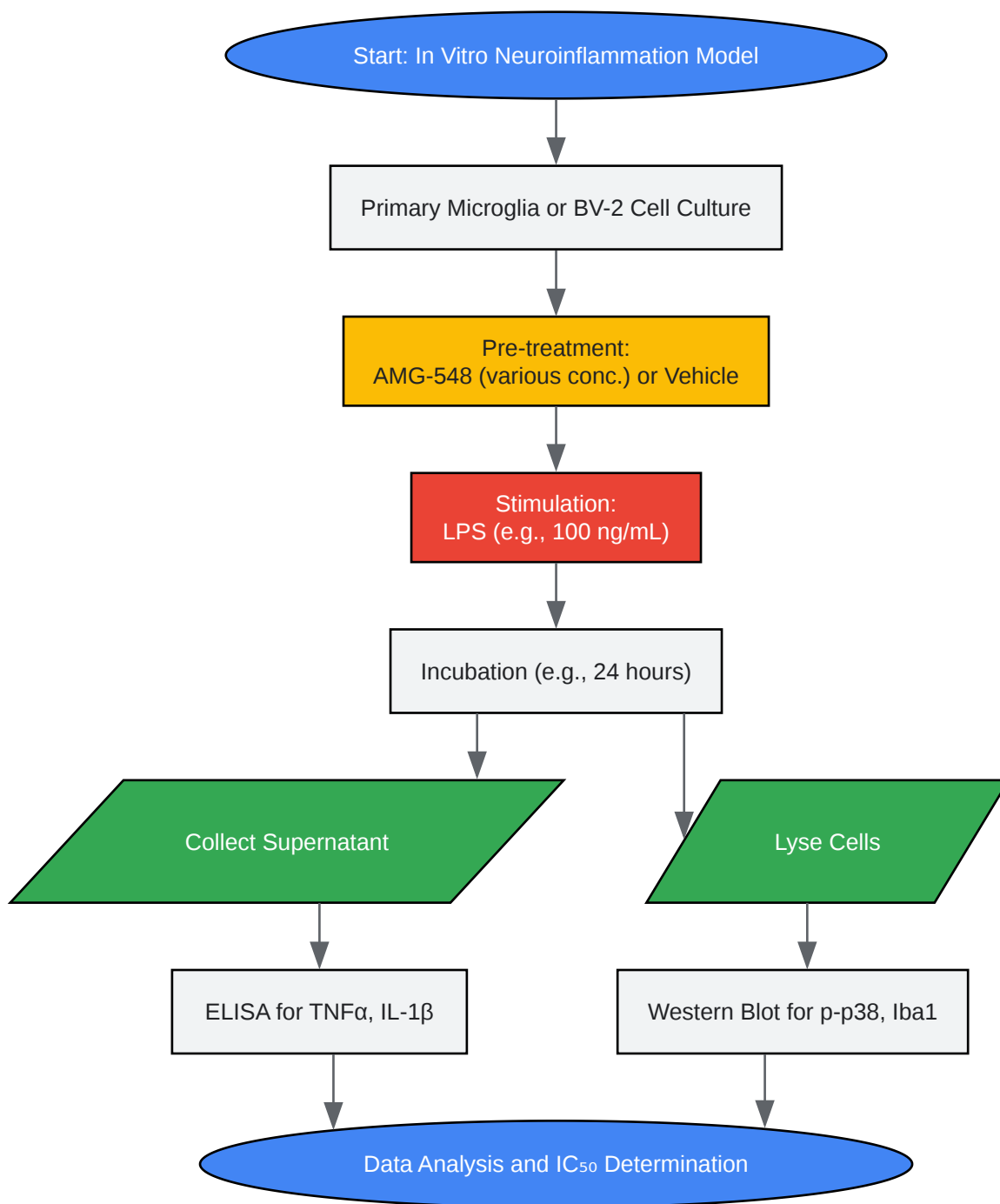
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by AMG-548 and a typical experimental workflow for its evaluation in a neuroinflammation model.



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Caption: p38α MAPK signaling pathway in microglia.



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